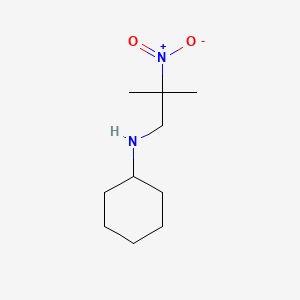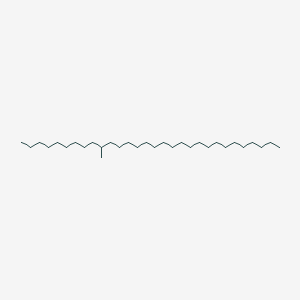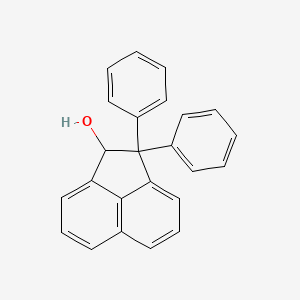
Benzo(l)pyren-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[l]pyren-8-ol, also known as 8-Hydroxybenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12O. This compound is a derivative of benzo[a]pyrene, a well-known environmental pollutant and carcinogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[l]pyren-8-ol typically involves the hydroxylation of benzo[a]pyrene. One common method is the catalytic hydroxylation using transition metal catalysts such as iron or copper complexes. The reaction is usually carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Benzo[l]pyren-8-ol is less common due to its specific applications in research rather than large-scale manufacturing. the compound can be produced using advanced organic synthesis techniques involving multi-step reactions and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[l]pyren-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert Benzo[l]pyren-8-ol to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, quinone, and substituted derivatives of Benzo[l]pyren-8-ol, which are of interest for their potential biological activities and environmental impact .
Wissenschaftliche Forschungsanwendungen
Benzo[l]pyren-8-ol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its effects on cellular processes and its role as a biomarker for exposure to PAHs.
Medicine: Studied for its potential carcinogenic and mutagenic properties, as well as its interactions with DNA.
Industry: Utilized in environmental testing and monitoring to assess the presence and impact of PAHs in various samples
Wirkmechanismus
The mechanism of action of Benzo[l]pyren-8-ol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound is converted to reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. These adducts interfere with DNA replication and transcription, leading to mutations and potentially carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: A parent compound of Benzo[l]pyren-8-ol, known for its carcinogenic properties.
Benzo[e]pyrene: Another isomer of benzopyrene with different chemical and biological properties.
Dibenzopyrenes: Compounds with similar structures but varying in the number and position of fused rings
Uniqueness
Benzo[l]pyren-8-ol is unique due to its specific hydroxylation at the 8-position, which influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying the effects of hydroxylation on the behavior of PAHs and their derivatives .
Eigenschaften
CAS-Nummer |
77508-25-9 |
|---|---|
Molekularformel |
C20H12O |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
benzo[l]pyren-8-ol |
InChI |
InChI=1S/C20H12O/c21-17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11,21H |
InChI-Schlüssel |
PGZZCIZBXLTEGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)


![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)





